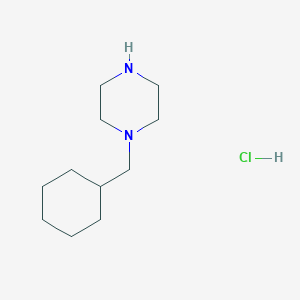

1-(Cyclohexylmethyl)piperazine hydrochloride

描述

1-(Cyclohexylmethyl)piperazine hydrochloride is a piperazine derivative characterized by a cyclohexylmethyl substituent at the nitrogen atom of the piperazine ring. Its molecular formula is C₁₂H₂₃ClN₂, with an average molecular mass of 230.78 g/mol and a monoisotopic mass of 230.1549 g/mol. This compound is synthesized via alkylation of piperazine with (bromomethyl)cyclohexane, followed by hydrochloric acid salt formation. Key spectral data include IR absorption bands at 2920 cm⁻¹ (C-H stretching) and 1638 cm⁻¹ (C-N stretching), as well as HRMS (DART) confirmation of the molecular ion at m/z 318.2189 [M+H]⁺.

Functionally, it serves as a small-molecule inhibitor of the vesicular acetylcholine transporter (VAChT) in C. Its cyclohexylmethyl group enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties.

属性

IUPAC Name |

1-(cyclohexylmethyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.ClH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;/h11-12H,1-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBHXHNSNXFRFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(Cyclohexylmethyl)piperazine hydrochloride can be synthesized through the reaction of cyclohexylmethyl bromide with piperazine in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .

化学反应分析

Acid-Base Reactivity

The piperazine ring’s secondary amines enable acid-base reactions:

-

Protonation : In aqueous HCl, the free base form is protonated to form the hydrochloride salt, enhancing solubility .

-

CO2_22 Absorption : Like piperazine, the compound reacts with CO to form carbamates or bicarbamates under alkaline conditions, though steric hindrance from the cyclohexylmethyl group may reduce reaction rates .

Alkylation and Acylation Reactions

The secondary amines in the piperazine ring undergo alkylation or acylation under standard conditions:

-

Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in polar aprotic solvents (DMF, acetonitrile) to form quaternary ammonium salts .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base .

Example Reaction :

Pharmacological Reactivity

The cyclohexylmethyl group influences receptor binding:

-

σ1_11 Receptor Interaction : Piperazine derivatives with lipophilic substituents (e.g., cyclohexylmethyl) show high affinity for σ receptors, acting as antagonists or agonists .

-

H3_33 Receptor Modulation : Structural analogs demonstrate inverse agonism at CB1 receptors, suggesting potential for analogous activity .

Stability and Degradation

-

Thermal Stability : Stable up to 150°C, making it suitable for high-temperature applications (e.g., gas treating) .

-

Oxidative Degradation : Susceptible to oxidation at the piperazine ring’s secondary amines under strong oxidizing conditions.

Comparative Reactivity

| Feature | 1-(Cyclohexylmethyl)piperazine | Piperazine |

|---|---|---|

| Basicity (pK) | ~9.5 (weaker due to steric effects) | ~9.8 |

| CO Absorption Capacity | Moderate | High |

| Solubility in Water | Low (hydrochloride form is soluble) | High |

科学研究应用

Chemical Properties and Structure

1-(Cyclohexylmethyl)piperazine hydrochloride is characterized by a piperazine ring with a cyclohexylmethyl substituent. Its molecular formula is CHClN, and it has a molecular weight of approximately 218.77 g/mol. The hydrochloride form enhances its solubility, making it suitable for biological research.

Central Nervous System Effects

Research indicates that CMPP HCl may function as a central nervous system stimulant, with potential applications in treating anxiety and depression. Its structural similarity to other biologically active piperazine derivatives suggests interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. However, further studies are required to elucidate its full pharmacological profile .

Antimicrobial Activity

CMPP HCl has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In high-throughput screening studies, compounds similar to CMPP HCl showed significant inhibition of M. tuberculosis growth, indicating potential as an anti-tubercular agent . The compound's unique structure may enhance its efficacy compared to traditional treatments.

Case Study 1: Interaction with Neurotransmitter Receptors

Preliminary studies have shown that CMPP HCl interacts with serotonin receptors, potentially influencing mood and behavior. These interactions suggest that CMPP HCl could be developed into a therapeutic agent for mood disorders .

Case Study 2: Antimycobacterial Activity

In a study examining compounds for their effectiveness against M. tuberculosis, CMPP HCl analogs demonstrated significant growth inhibition of the bacteria. This highlights its potential as a lead compound in developing new anti-tubercular agents .

作用机制

The mechanism of action of 1-(cyclohexylmethyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can result in the inhibition of neurotransmitter release and subsequent physiological responses .

相似化合物的比较

Comparison with Similar Piperazine Derivatives

Structural and Functional Differences

The pharmacological activity of piperazine derivatives is highly dependent on substituents. Below is a comparative analysis:

Pharmacological and Behavioral Effects

- 1-(Cyclohexylmethyl)piperazine : Targets VAChT, reducing acetylcholine storage in vesicles (IC₅₀ ~10 µM in C. elegans).

- mCPP : Acts as a 5-HT₁B/₅-HT₂C agonist, suppressing locomotor activity in rats (ED₅₀: 2.5 mg/kg). Effects are reversed by 5-HT antagonists like metergoline.

- MT-45 : Binds to µ-opioid receptors, showing analgesic potency comparable to morphine but with higher abuse liability.

- Cyclizine : Blocks histamine H₁ receptors, reducing vestibular nausea (effective dose: 50 mg oral).

Antimicrobial Activity Comparison

Piperazine derivatives with aromatic substituents often exhibit antimicrobial properties:

- 1-(4-Chlorophenyl)-1-propylpiperazine : High activity against S. aureus (zone of inhibition: 18 mm at 100 µg/mL).

- 1-(Cyclohexylmethyl)piperazine: No direct antimicrobial data reported, but structural analogs like Nemacol show niche bioactivity.

Key Research Findings

Substituent-Driven Selectivity :

- Aromatic groups (e.g., chlorophenyl in mCPP) enhance serotonin receptor affinity.

- Aliphatic cyclohexyl groups improve CNS penetration (e.g., MT-45 and 1-(Cyclohexylmethyl)piperazine).

Synthetic Feasibility :

- Alkylation reactions (e.g., using bromomethylcyclohexane) are scalable and yield high-purity products (>95%).

- Multi-step syntheses (e.g., MT-45) face challenges in enantiomeric purity and regulatory scrutiny.

Safety and Toxicity: mCPP and MT-45 are associated with neurotoxicity and dependence. elegans models.

生物活性

1-(Cyclohexylmethyl)piperazine hydrochloride (CMPP HCl) is a chemical compound characterized by a piperazine ring with a cyclohexylmethyl substituent. Its molecular formula is CHClN, and it has a molecular weight of approximately 218.77 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the central nervous system (CNS) and its interactions with neurotransmitter systems.

Structural Characteristics

The structural features of CMPP HCl contribute significantly to its biological activity. The piperazine ring is known for its ability to engage in various chemical reactions, including nucleophilic substitutions and alkylations, which may influence its pharmacological properties.

Biological Activity

Research indicates that CMPP HCl exhibits notable biological activities, particularly as a potential CNS stimulant. It is believed to interact with neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting applications in treating anxiety and depression. However, detailed studies are required to fully elucidate its pharmacological profile.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylpiperazine | CHN | Simpler structure, used as a solvent |

| 1-(4-Methylcyclohexyl)methylpiperazine | CHN | Contains a methyl group on cyclohexane |

| 1-(Phenyl)methylpiperazine | CHN | Aromatic ring increases lipophilicity |

The mechanism of action for CMPP HCl appears to involve its binding affinity to serotonin receptors, which may influence mood and behavior. Preliminary findings suggest that it may act as an agonist or antagonist at these receptors, although specific studies are still needed to clarify these interactions.

Case Studies and Research Findings

A number of studies have investigated the biological activity of CMPP HCl and related compounds:

- CNS Activity : In animal models, CMPP HCl has shown potential anxiolytic effects, indicating its ability to reduce anxiety-like behaviors. This was assessed through standard behavioral tests such as the elevated plus maze and open field test.

- Serotonin Interaction : A study exploring the interaction of CMPP HCl with serotonin receptors indicated that it may exhibit selective binding properties, which could be beneficial for developing targeted therapies for mood disorders.

- Dopamine Pathways : Research has also suggested that CMPP HCl might influence dopamine pathways, which are critical in regulating mood and reward mechanisms.

Applications

Due to its unique structural properties and biological activity, CMPP HCl has potential applications in various fields:

- Medicinal Chemistry : It may serve as a lead compound for developing new antidepressants or anxiolytics.

- Neuroscience Research : Its effects on neurotransmitter systems make it valuable for studying the underlying mechanisms of mental health disorders.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(cyclohexylmethyl)piperazine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of piperazine with a cyclohexylmethyl halide under basic conditions. Key steps include:

- Catalyst Selection : Use of strong acids (e.g., H2SO4) to protonate piperazine, enhancing nucleophilicity .

- Purification : Recrystallization from ethanol/water mixtures improves purity, while centrifugation removes insoluble byproducts .

- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 piperazine to alkylating agent) and reflux duration (6–12 hours) minimizes side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) identifies impurities (<98% purity threshold) .

- Spectroscopy : <sup>1</sup>H NMR (D2O, 400 MHz) confirms cyclohexylmethyl integration (δ 1.2–1.8 ppm) and piperazine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) verifies molecular ion [M+H]<sup>+</sup> at m/z 229.2 .

Q. How can researchers mitigate stability issues during storage of this compound?

- Methodological Answer : Stability is pH- and moisture-sensitive. Best practices include:

- Storage Conditions : Anhydrous environments (desiccator, <25°C) prevent hydrolysis .

- Buffer Selection : For aqueous solutions, use phosphate buffer (pH 6.5–7.0) to avoid salt degradation .

Advanced Research Questions

Q. How should researchers resolve contradictions between HPLC purity data and biological assay results for this compound?

- Methodological Answer : Discrepancies often arise from undetected stereoisomers or residual solvents:

- Impurity Profiling : Combine GC-MS (headspace analysis) to identify volatile impurities (e.g., methyl iodide) .

- Chiral HPLC : Use a Chiralpak AD-H column to separate enantiomers, which may exhibit divergent bioactivity .

- Dose-Response Validation : Re-test biological activity with rigorously purified batches to confirm structure-activity relationships (SAR) .

Q. What strategies are effective for designing 1-(cyclohexylmethyl)piperazine analogs to explore dopamine receptor selectivity?

- Methodological Answer : Focus on substituent modifications guided by computational modeling:

- Backbone Alterations : Replace cyclohexylmethyl with arylalkyl groups (e.g., 4-fluorophenyl) to enhance receptor binding .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with D2 vs. D3 receptor subtypes .

- In Vitro Testing : Radioligand binding assays (e.g., [<sup>3</sup>H]spiperone displacement) quantify selectivity .

Q. How can solubility limitations of this compound in pharmacological assays be addressed?

- Methodological Answer : Improve solubility without compromising activity:

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) for in vitro studies; confirm solvent inertness via negative controls .

- Salt Formation : Explore alternative counterions (e.g., citrate instead of HCl) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) for in vivo delivery .

Q. What green chemistry approaches can be applied to synthesize this compound sustainably?

- Methodological Answer : Reduce environmental impact via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。